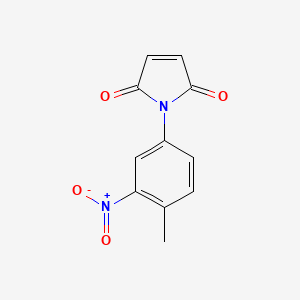

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(4-methyl-3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPWKCGMFGHEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Aryl Maleimides: A Focus on N-(4-Nitrophenyl)maleimide

A Note on the Subject Compound: Initial searches for the specific molecule N-(4-methyl-3-nitrophenyl)maleimide did not yield sufficient specific data to construct a comprehensive technical guide that meets the required standards of scientific integrity. To provide a valuable and technically accurate resource, this guide will focus on the closely related and well-documented compound, N-(4-nitrophenyl)maleimide . The principles of reactivity, synthesis, and application discussed herein are fundamentally representative of this class of N-aryl maleimides and will serve as a robust framework for researchers and scientists in the field.

Introduction: The Versatility of N-Aryl Maleimides

N-substituted maleimides are a critical class of reagents characterized by a highly reactive carbon-carbon double bond within a five-membered imide ring.[1] This inherent reactivity makes them exceptionally valuable building blocks in organic synthesis, polymer chemistry, and most notably, bioconjugation.[2][3] The N-substituent, in this case, the 4-nitrophenyl group, plays a crucial role in modulating the electronic properties and, consequently, the reactivity and physical characteristics of the maleimide core. N-(4-nitrophenyl)maleimide (NPM) serves as an exemplary model for understanding the behavior of electron-deficient N-aryl maleimides, which are pivotal in creating advanced materials and targeted therapeutics.[1][4] This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and practical applications of NPM, grounded in established experimental evidence.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application. These data are essential for synthesis, purification, characterization, and quality control.

Core Chemical Properties

The fundamental properties of N-(4-nitrophenyl)maleimide are summarized below. These values are critical for experimental design, including solvent selection and reaction setup.

| Property | Value | Source(s) |

| CAS Registry Number | 4338-06-1 | [5][6] |

| Molecular Formula | C₁₀H₆N₂O₄ | [5][7] |

| Molecular Weight | 218.17 g/mol | [7][8] |

| Appearance | White to light yellow/green crystalline powder | [9][10] |

| Melting Point | 169-172 °C | [9][11] |

| Purity (Typical) | >98.0% (HPLC) | [8][9] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. The key spectral features for N-(4-nitrophenyl)maleimide are detailed below.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by distinct signals corresponding to the maleimide and aromatic protons. The two equivalent methine protons (CH=CH) of the maleimide ring typically appear as a singlet around δ 6.82 ppm.[1][12] The aromatic protons on the p-nitrophenyl ring appear as two distinct doublets, integrating to two protons each, typically in the regions of δ 7.13-7.15 ppm and δ 7.63-7.64 ppm, consistent with a 1,4-disubstituted benzene ring.[1][12]

-

FT-IR (KBr): The infrared spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

-

~1708-1797 cm⁻¹: Strong, sharp peaks corresponding to the symmetric and asymmetric C=O stretching of the five-membered imide ring.[1][12]

-

~1504-1564 cm⁻¹ & ~1335 cm⁻¹: Strong bands indicating the asymmetric and symmetric stretching of the aromatic nitro group (–NO₂).[1][12]

-

~1634 cm⁻¹: Absorption from the C=C double bond of the maleimide ring.[12]

-

~856 cm⁻¹: A band indicating 1,4-disubstitution on the benzene ring.[1][12]

-

Chemical Reactivity and Mechanistic Pathways

The utility of N-(4-nitrophenyl)maleimide stems directly from the electrophilic nature of its double bond, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its application in bioconjugation and polymer science.

The Thiol-Maleimide Michael Addition: A Cornerstone of Bioconjugation

The reaction between a maleimide and a thiol (sulfhydryl) group is the most prominent application of this chemistry, forming a stable thioether bond.[2] This reaction is a form of Michael addition and is widely considered a type of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions.[13][14]

Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbons of the electron-deficient maleimide double bond.[13][15] The rate of this reaction is highly pH-dependent. A pH range of 6.5 to 7.5 is optimal, as it provides a sufficient concentration of the reactive thiolate anion while minimizing side reactions, such as the competitive reaction with amines (e.g., lysine residues in proteins) which becomes more significant at pH > 7.5.[2][13][14] Below pH 6.5, the protonated thiol is less nucleophilic, slowing the reaction rate.[13]

Caption: Thiol-Maleimide Michael Addition Workflow.

Causality Behind Experimental Choices: The choice of a slightly acidic to neutral pH (6.5-7.5) is a deliberate strategy to achieve chemoselectivity. Cysteine thiols (pKa ~8.5) have a significant population of the reactive thiolate form in this range, whereas the ε-amino group of lysine (pKa ~10.5) remains largely protonated and unreactive.[13] This pH control is the single most critical parameter for ensuring site-specific modification of cysteine residues in proteins.[14]

Potential Side Reactions:

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[13][14] This side reaction is accelerated at higher pH. Therefore, stock solutions of maleimides should be prepared in dry, aprotic solvents like DMSO or DMF and used promptly after dilution into aqueous buffers.[13]

-

Thiazine Rearrangement: In conjugates formed with N-terminal cysteine residues, the N-terminal amine can attack the succinimide carbonyl, leading to a rearrangement to a six-membered thiazine ring.[15] This can be a concern for specific peptide modifications.

Polymerization

N-(4-nitrophenyl)maleimide can undergo polymerization through its vinyl group to produce polymers with high thermal stability.[1][12] The presence of the rigid imide ring in the polymer backbone contributes to a high glass transition temperature (Tg).[1]

-

Homopolymerization: NPM can be homopolymerized using free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).[1][12]

-

Copolymerization: NPM is frequently copolymerized with other vinyl monomers, such as methyl acrylate, ethyl acrylate, or acrylonitrile, to tailor the properties of the resulting polymer.[1][12] This approach can improve characteristics like thermal stability and impact resistance compared to the respective homopolymers.[16][17]

Caption: General workflow for free-radical polymerization of NPM.

Synthesis and Experimental Protocols

The synthesis of N-(4-nitrophenyl)maleimide is a well-established, two-step process that is readily achievable in a standard laboratory setting.

Synthesis Protocol

The synthesis involves the formation of an intermediate maleamic acid followed by cyclodehydration.

Caption: Two-step synthesis of N-(4-Nitrophenyl)maleimide.

Step-by-Step Methodology:

-

Step 1: Formation of N-(4-Nitrophenyl)maleamic Acid.

-

Dissolve 4-nitroaniline (0.1 mol) and maleic anhydride (0.1 mol) in approximately 30 mL of DMF in separate flasks.[12][17]

-

Slowly add the maleic anhydride solution to the 4-nitroaniline solution while stirring.

-

Continue stirring the reaction mixture for 3 hours at room temperature (25 °C).[12]

-

Pour the reaction mixture into crushed ice to precipitate the product.[1][12]

-

Filter the resulting yellow solid, wash with cold water, and dry under a vacuum. The intermediate maleamic acid can be recrystallized from methanol.[12] A typical yield is around 70%.[12][17]

-

-

Step 2: Cyclodehydration to N-(4-Nitrophenyl)maleimide.

-

To the dried N-(4-nitrophenyl)maleamic acid, add a dehydrating agent mixture, such as concentrated sulfuric acid and phosphorus pentoxide (P₂O₅).[1][12]

-

Stir the mixture for approximately 3 hours at 65 °C.[12]

-

Carefully pour the reaction mixture into crushed ice to precipitate the final product.

-

Filter the yellow solid, wash thoroughly with water to remove any residual acid, and dry.

-

Recrystallize the crude product from ethyl alcohol to obtain pure N-(4-nitrophenyl)maleimide.[12] A typical yield for this step is around 65%.[12][17]

-

Protocol for Protein Thiol Conjugation

This protocol provides a self-validating system for labeling a protein containing accessible cysteine residues.

-

Protein Preparation: Dissolve the thiol-containing protein (e.g., Bovine Serum Albumin, which has one free cysteine) in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

-

Maleimide Stock Solution: Prepare a 10 mM stock solution of N-(4-nitrophenyl)maleimide in anhydrous DMSO. This should be done immediately before use to minimize hydrolysis.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. The final DMSO concentration in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C with gentle stirring.

-

Quenching (Optional but Recommended): To quench any unreacted maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM.

-

Purification: Remove excess, unreacted maleimide and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

-

Validation: Confirm successful conjugation using techniques such as SDS-PAGE (which may show a slight mass shift) and UV-Vis spectroscopy (to quantify the incorporated label if it has a unique absorbance) or mass spectrometry for precise mass determination.

Safety and Handling

Proper safety precautions are mandatory when handling N-(4-nitrophenyl)maleimide and its precursors.

-

Hazard Profile: N-(4-nitrophenyl)maleimide is classified as harmful if swallowed and can cause serious eye irritation.[7] Some related maleimides are known to cause skin burns and may cause allergic skin reactions.[18]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Avoid generating dust.[20] Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10] Keep containers tightly closed.

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for several minutes and seek medical attention.[10][18] If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor.[18]

Conclusion

N-(4-nitrophenyl)maleimide stands as a powerful and versatile chemical tool. Its well-defined reactivity, particularly the highly selective Michael addition with thiols, has cemented its role in the sophisticated field of bioconjugation for creating antibody-drug conjugates and other targeted biomolecules.[2][] Furthermore, its ability to form thermally stable polymers makes it a valuable monomer in materials science.[1] The protocols and data presented in this guide provide a solid, authoritative foundation for researchers to harness the chemical properties of N-(4-nitrophenyl)maleimide and related N-aryl maleimides for innovative applications in drug development and advanced materials.

References

-

Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Nitrophenyl)maleimide. PubChem. Retrieved from [Link]

-

Swift-Ramirez, W. R. (2020). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. eScholarship, University of California. Retrieved from [Link]

-

Meena, S. K., & Singh, S. (2023, January 30). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3). Retrieved from [Link]

-

IJRASET. (2023, January 22). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology, 11(1). Retrieved from [Link]

-

Chaudhary, J., et al. (2017). Synthesis of Emulsion Copolymers of [4-N-Phenylethanamide azo-3-N-(4-nitrophenyl) maleimide, Styrene and Methylacrylate. International Journal of Chemical Engineering Research, 9(1). Retrieved from [Link]

-

MDPI. (2023, May 15). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Retrieved from [Link]

-

Starshine Chemical. (n.d.). N-(4-Nitrophenyl)maleimide. Starshine Chemical. Retrieved from [Link]

-

International Journal of Engineering Research & Technology. (2023, January 27). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. IJERT. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-(4-Methylphenyl)maleimide. CAS. Retrieved from [Link]

-

IJERT. (n.d.). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. IJERT. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Maleimide, N-(p-nitrophenyl)-. NIST WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (2011, May 25). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Maleimide, N-(p-nitrophenyl)-. NIST WebBook. Retrieved from [Link]

-

Elsevier. (1999). Polymerization of N-[4-(azidocarbonyl)phenyl]maleimide and N-[4-(N-phenoxycarbonylamino)phenyl]maleimide. Polymer, 40(18), 5181-5187. Retrieved from [Link]

-

Al-Azzawi, A. M., & Al-Rubaay, A. (2016). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. International Journal of Polymeric Materials and Polymeric Biomaterials, 65(18), 957-962. Retrieved from [Link]

-

UCL Discovery. (2021, August 2). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(4-nitrophenyl)maleimide. PubChemLite. Retrieved from [Link]

-

Organix Inc. (n.d.). Maleimides for Bioconjugation. Organix Inc. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)maleimide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(3-Nitrophenyl)maleimide. ResearchGate. Retrieved from [Link]5334259_N-3-Nitrophenylmaleimide)

Sources

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Maleimides for Bioconjugation | Reagents & Fast Quote | Organix — Organix Inc. [organixinc.com]

- 4. mdpi.com [mdpi.com]

- 5. Maleimide, N-(p-nitrophenyl)- [webbook.nist.gov]

- 6. Maleimide, N-(p-nitrophenyl)- [webbook.nist.gov]

- 7. N-(4-Nitrophenyl)maleimide | C10H6N2O4 | CID 236787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(4-Nitrophenyl)maleimide | Starshinechemical [starshinechemical.com]

- 9. N-(4-Nitrophenyl)maleimide | 4338-06-1 | TCI EUROPE N.V. [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. bachem.com [bachem.com]

- 16. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]

- 17. ijert.org [ijert.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. warwick.ac.uk [warwick.ac.uk]

A Technical Guide to 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Bioconjugation Applications

Abstract and Introduction

N-substituted maleimides are a cornerstone class of reagents in modern drug development and biochemical research. Their utility is primarily anchored to the maleimide moiety, an electrophilic Michael acceptor that exhibits high reactivity and selectivity toward thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins. This chemoselectivity allows for precise, site-specific covalent modification of biomolecules under mild, aqueous conditions.

This technical guide provides an in-depth examination of a specific, functionalized N-aryl maleimide: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione . The strategic placement of a nitro group and a methyl group on the phenyl ring modulates the reactivity and physicochemical properties of the maleimide. The electron-withdrawing nitro group enhances the electrophilicity of the maleimide's carbon-carbon double bond, thereby increasing its reaction rate with nucleophilic thiols. This guide will furnish researchers, chemists, and drug development professionals with the necessary technical details for its synthesis, characterization, and effective use in bioconjugation workflows. We will explore the causality behind experimental protocols, ensuring a robust and reproducible application of this versatile chemical tool.

Chemical Identity and Nomenclature

Establishing the precise chemical identity is paramount for regulatory compliance, literature searches, and scientific accuracy. The structure consists of a central maleimide ring bonded via its nitrogen atom to a phenyl ring, which is substituted at the 4-position with a methyl group and at the 3-position with a nitro group.

-

Systematic IUPAC Name: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

-

Common Synonyms: 4-methyl-3-nitrophenyl maleimide, N-(4-methyl-3-nitrophenyl)maleimide

-

CAS Number: While a specific CAS number for this exact molecule is not broadly indexed, its precursors and close analogs are well-documented. For instance, the related compound N-(4-methylphenyl)maleimide has the CAS number 1631-28-3.[1][2]

-

Molecular Formula: C₁₁H₈N₂O₄

-

Molecular Weight: 232.19 g/mol

Physicochemical Properties

The physical and chemical properties of the compound are critical for its handling, storage, and application, particularly concerning solubility in reaction buffers.

| Property | Value | Source/Method |

| Molecular Weight | 232.19 g/mol | Calculated |

| Appearance | Expected to be a yellow crystalline solid | Inferred from analogs like N-(4-nitrophenyl)maleimide.[3] |

| Melting Point | Estimated >150 °C | Based on analogs; N-(p-tolyl)maleimide melts at 148-150°C, and N-(4-nitrophenyl)maleimide melts at 170°C.[4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, THF, Acetone) | Typical for N-aryl maleimides.[5][6] |

Synthesis Pathway and Protocol

The synthesis of N-aryl maleimides is a well-established, robust two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.

Synthesis Overview

The synthesis begins with the nucleophilic attack of the primary amine of 4-methyl-3-nitroaniline on the carbonyl carbon of maleic anhydride . This ring-opening reaction forms the N-(4-methyl-3-nitrophenyl)maleamic acid intermediate. The subsequent step involves the removal of a water molecule (dehydration) to close the five-membered imide ring, typically facilitated by a dehydrating agent like acetic anhydride with a sodium acetate catalyst, or strong acids.[4]

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target maleimide.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-methyl-3-nitroaniline (Starting material)

-

Maleic anhydride

-

Dimethylformamide (DMF) or Acetone

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Crushed ice and water

-

Methanol or Ethanol (for recrystallization)

Protocol:

Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)maleamic Acid

-

In a round-bottom flask, dissolve 0.1 mol of 4-methyl-3-nitroaniline in 50 mL of DMF.[6] The synthesis of the starting material, 4-methyl-3-nitroaniline, can be achieved by the nitration of p-toluidine.[7]

-

In a separate beaker, dissolve 0.1 mol of maleic anhydride in 30 mL of DMF.

-

Slowly add the maleic anhydride solution to the aniline solution with constant stirring at room temperature (25°C).

-

Continue stirring the reaction mixture for 2-3 hours. The formation of the maleamic acid often results in a precipitate.[6]

-

Pour the reaction mixture into a larger beaker containing 300 mL of crushed ice and water to precipitate the product fully.

-

Filter the solid precipitate using a Büchner funnel, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

-

To the dried maleamic acid intermediate (approx. 0.1 mol), add 0.2 mol of acetic anhydride and 0.05 mol of anhydrous sodium acetate in a flask equipped with a reflux condenser.[4]

-

Heat the mixture with stirring to 80-100°C for 2-3 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude maleimide product.[4]

-

Filter the crude product, wash thoroughly with water to remove acetic acid and salts, and then wash with a small amount of cold methanol.

-

Recrystallize the crude product from ethanol or an ethanol/acetone mixture to obtain the pure, yellow crystalline N-aryl maleimide.[6]

Core Application: Thiol-Maleimide Bioconjugation

The primary utility of this compound is the covalent attachment (conjugation) to molecules containing a free thiol group, most notably cysteine residues within proteins and peptides.

Reaction Mechanism: Michael Addition

The conjugation proceeds via a nucleophilic Michael addition reaction. The thiol group, which is more nucleophilic in its thiolate anion form (R-S⁻), attacks one of the electron-deficient carbons of the maleimide double bond. This reaction is highly efficient and forms a stable covalent thioether bond. The reaction is considered a type of "click chemistry" due to its high yield, specificity, and mild reaction conditions.

The optimal pH for this reaction is a critical parameter. A pH range of 6.5-7.5 provides the best balance: it is high enough to deprotonate a significant fraction of thiol groups into the more reactive thiolate form, but low enough to minimize the competing hydrolysis of the maleimide ring, which would render it inactive.

Mechanism Diagram

Sources

- 1. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- (CAS 1631-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE | 1631-28-3 [chemicalbook.com]

- 3. 4338-06-1|1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ripublication.com [ripublication.com]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 7. prepchem.com [prepchem.com]

Technical Whitepaper: 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

The following technical guide provides an in-depth analysis of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione , a specialized maleimide derivative used in high-performance polymer chemistry and bioconjugation.

Synthesis, Reactivity, and Application Protocols

Executive Summary

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione (also known as N-(4-methyl-3-nitrophenyl)maleimide ) is an electrophilic heterocycle synthesized from 4-methyl-3-nitroaniline. It serves as a critical intermediate in the development of heat-resistant polyimides and as a heterobifunctional crosslinker in bioconjugation. Its core utility lies in the maleimide double bond , which acts as a potent Michael acceptor for thiols and a dienophile in Diels-Alder reactions, while the nitro group provides a handle for further reduction to an amine, enabling the creation of complex crosslinked networks or drug conjugates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is often synthesized in-situ or on-demand due to its specific substitution pattern. Researchers must verify the identity of the starting material (3-nitro-p-toluidine) to ensure the correct regiochemistry.

| Property | Detail |

| IUPAC Name | 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione |

| Common Name | N-(4-methyl-3-nitrophenyl)maleimide |

| CAS Number (Precursor) | 119-32-4 (4-methyl-3-nitroaniline) |

| CAS Number (Core) | 108-31-6 (Maleic Anhydride) |

| Molecular Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 g/mol |

| Predicted LogP | ~1.5 - 2.0 (Lipophilic) |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMF, DMSO, Acetone, THF; Insoluble in water |

Synthesis Protocol: The "Amic Acid" Route

The most robust synthesis method involves a two-step sequence: ring-opening of maleic anhydride by the aniline to form a maleamic acid intermediate, followed by cyclodehydration.

Phase 1: Formation of N-(4-methyl-3-nitrophenyl)maleamic acid

Reagents:

-

4-methyl-3-nitroaniline (1.0 eq)

-

Maleic anhydride (1.05 eq)

-

Solvent: Glacial Acetic Acid or DMF (Anhydrous)

Protocol:

-

Dissolution: Dissolve 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline in 100 mL of anhydrous DMF or glacial acetic acid in a round-bottom flask under nitrogen.

-

Addition: Add 10.3 g (0.105 mol) of maleic anhydride portion-wise with vigorous stirring. The reaction is exothermic; maintain temperature below 30°C using an ice bath if necessary.

-

Reaction: Stir at room temperature for 3–5 hours. A yellow precipitate (the maleamic acid) typically forms.[1]

-

Isolation: Pour the reaction mixture into 500 mL of ice-cold water. Filter the solid, wash with cold water, and dry under vacuum.

-

Checkpoint: Verify formation by IR (Broad -OH/-NH peaks at 3000–3300 cm⁻¹, Amide I at ~1650 cm⁻¹).

-

Phase 2: Cyclodehydration to Maleimide

Reagents:

-

Maleamic Acid Intermediate (from Phase 1)

-

Acetic Anhydride (Excess)

-

Sodium Acetate (Catalyst, 0.5 eq) or P₂O₅ (Dehydrating agent)

Protocol:

-

Setup: Suspend the dried maleamic acid in acetic anhydride (3 mL per gram of acid). Add anhydrous sodium acetate (0.5 eq).

-

Heating: Heat the mixture to 80–90°C for 2–4 hours. The solution should become clear as the imide forms.

-

Workup: Cool the solution to room temperature and pour into ice water with vigorous stirring. The maleimide product will precipitate.[2][3][4]

-

Purification: Filter the solid. Recrystallize from ethanol or a toluene/hexane mixture to obtain analytical-grade crystals.

-

Validation: IR should show characteristic imide carbonyl doublets at 1710 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric) . The broad -OH/-NH bands must be absent.

-

Synthesis Workflow Diagram

Figure 1: Two-step synthesis pathway via maleamic acid intermediate.

Reactivity & Mechanism

The chemical utility of this compound is defined by two orthogonal reactive centers: the maleimide alkene and the nitro group .

Michael Addition (Thiol Conjugation)

The electron-withdrawing nature of the carbonyls makes the C=C double bond highly electrophilic. It reacts rapidly and specifically with sulfhydryl (-SH) groups (e.g., Cysteine in proteins) at pH 6.5–7.5.

-

Mechanism: The thiolate anion attacks the

-carbon of the maleimide ring, forming a stable thioether succinimide adduct. -

Effect of Nitro Group: The 3-nitro group on the phenyl ring is electron-withdrawing. Through induction, it decreases the electron density of the phenyl ring, which slightly pulls electron density from the maleimide nitrogen. This can increase the electrophilicity of the maleimide double bond compared to unsubstituted N-phenylmaleimide, potentially accelerating the reaction rate with thiols.

Diels-Alder Cycloaddition

The compound acts as a potent dienophile .[3] It reacts with dienes (e.g., furan, cyclopentadiene) to form bicyclic adducts. This property is exploited in self-healing polymers (thermoreversible crosslinking).

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity profiles for bioconjugation, polymerization, and functionalization.

Applications in Drug Development & Materials

High-Performance Polymers

-

Usage: Used as a co-monomer to increase the glass transition temperature (

) of styrenic or acrylic polymers. The rigid maleimide ring restricts chain mobility. -

Mechanism: The nitro group provides polarity, improving adhesion to metal substrates in composite materials.

Bioconjugation & Probes

-

Usage: As a heterobifunctional linker.

-

Workflow:

-

Conjugation: The maleimide end reacts with a Cysteine on a monoclonal antibody (mAb).

-

Reduction: The nitro group is chemically reduced to an amine (using Iron/NH₄Cl or dithionite to avoid reducing the maleimide).

-

Coupling: The newly formed amine is reacted with an NHS-ester activated drug payload.

-

Safety & Handling (MSDS Highlights)

-

Sensitizer: Maleimides are potent sensitizers. Inhalation or skin contact can cause severe allergic reactions. Always use a fume hood.

-

Toxicity: Nitro-aromatics are potential mutagens and can cause methemoglobinemia if absorbed.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of maleimide to maleamic acid occurs over time in water).

References

-

Synthesis of N-Aryl Maleimides: Cava, M. P., et al. "N-Phenylmaleimide."[3] Organic Syntheses, Coll. Vol. 5, p. 944 (1973).

-

Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8436, 4-Methyl-3-nitroaniline." PubChem.

-

Maleimide Reactivity: Greg T. Hermanson. "Chapter 3 - The Reactions of Bioconjugation." Bioconjugate Techniques (Third Edition), Academic Press, 2013.

- Polymer Applications: Ghassemi, H., et al. "Synthesis and characterization of new poly(ether-imide)s containing N-aryl-substituted maleimide moieties." Polymer, Vol 40, 1999.

Sources

Introduction: The Maleimide Core in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of N-Aryl Maleimide Derivatives with Nitro and Methyl Groups

The N-substituted maleimide scaffold is a cornerstone in contemporary medicinal chemistry and bioconjugation. Its prevalence stems from the unique reactivity of the strained carbon-carbon double bond, which acts as a highly efficient Michael acceptor, particularly for thiol groups found in cysteine residues of proteins.[1][2] This chemoselective reaction, occurring under physiological conditions, has made maleimides indispensable tools for creating antibody-drug conjugates (ADCs), labeling proteins with imaging agents, and developing covalent enzyme inhibitors.[3][4][5]

This guide focuses specifically on N-aryl maleimide derivatives bearing two functionally opposing substituents: the electron-withdrawing nitro (-NO₂) group and the electron-donating methyl (-CH₃) group. The electronic nature of these substituents, and their position on the N-aryl ring, profoundly influences the maleimide's electrophilicity, stability, and ultimately, its biological activity and application profile.[3][6] By exploring these derivatives, we delve into the core principles of structure-activity relationships (SAR), providing researchers and drug development professionals with a foundational understanding of how to rationally design and implement these powerful chemical entities.

PART 1: Synthesis of Nitro- and Methyl-Substituted N-Aryl Maleimides

The most prevalent and reliable method for synthesizing N-aryl maleimides is a two-step process involving the formation of an intermediate N-aryl maleamic acid, followed by a dehydrative cyclization.[1][7] This approach is widely applicable to a range of substituted anilines, including nitroanilines and toluidines.

The Two-Step Synthetic Pathway

Step 1: Maleamic Acid Formation This step involves the acylation of a substituted aniline with maleic anhydride. The reaction is typically rapid and proceeds by nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the anhydride, leading to ring opening.[1][7] Solvents like dimethylformamide (DMF) or ether are commonly used at room temperature.[1][8][9]

Step 2: Dehydrative Cyclization The intermediate maleamic acid is then cyclized to form the final imide. This intramolecular condensation requires a dehydrating agent and often heat. The most common laboratory method employs a mixture of acetic anhydride and a catalytic amount of sodium acetate.[1][10][11] Other reported methods for this step include refluxing in nitrobenzene or using reagents like phosphorus pentoxide (P₂O₅) with sulfuric acid.[12][13]

Caption: General two-step synthesis of N-aryl maleimides.

Protocol: Synthesis of N-(4-Nitrophenyl)maleimide

This protocol provides a detailed methodology for a representative nitro-substituted N-aryl maleimide.

Step 1: Preparation of N-(4-Nitrophenyl)maleamic acid

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (9.8 g, 0.1 mol) in 30 mL of dimethylformamide (DMF).

-

Reaction: To this solution, add 4-nitroaniline (13.8 g, 0.1 mol).

-

Incubation: Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours.[8][9]

-

Precipitation: Pour the resulting solution slowly into a beaker containing crushed ice with constant stirring. A yellow solid will precipitate.

-

Isolation & Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The crude product can be recrystallized from methanol to yield pure N-(4-nitrophenyl)maleamic acid.[8][13]

Step 2: Cyclodehydration to N-(4-Nitrophenyl)maleimide

-

Reagents & Setup: In a 25 mL round-bottom flask, create a slurry by combining the dried N-(4-nitrophenyl)maleamic acid (e.g., 5.85 mmol), anhydrous sodium acetate (0.15 g, 1.83 mmol), and acetic anhydride (3 mL, 31.7 mmol).[10]

-

Reaction: Heat the reaction mixture in a water bath, maintaining a temperature between 60–70°C for 60 minutes.[10] Caution: Overheating can lead to lower yields.

-

Precipitation: After cooling, pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water and stir vigorously to precipitate the product and hydrolyze excess acetic anhydride.[10]

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from ethanol to obtain pure N-(4-nitrophenyl)maleimide as pale-yellow prisms.[12][13]

Synthetic Yields Comparison

| Compound | Aniline Precursor | Cyclization Method | Typical Yield | Reference(s) |

| N-(4-Nitrophenyl)maleimide | 4-Nitroaniline | Ac₂O / NaOAc | ~70% | [10] |

| N-(4-Nitrophenyl)maleimide | 4-Nitroaniline | H₂SO₄ / P₂O₅ | ~65% | [9][13] |

| N-(3-Nitrophenyl)maleimide | 3-Nitroaniline | Reflux in Nitrobenzene | Not specified | [12] |

| N-(p-tolyl)maleimide | p-Toluidine | Benzene, reflux | 51-79% | [14] |

| N-(2,6-dimethylphenyl)maleimide | 2,6-Dimethylaniline | Ac₂O / NaOAc | 51% | [11] |

PART 2: Physicochemical Properties and Reactivity

The substituent on the N-aryl ring governs the electronic properties of the maleimide system, directly impacting its reactivity, stability, and utility.

The Role of the Michael Reaction

The cornerstone of maleimide chemistry is its susceptibility to Michael addition by nucleophiles, especially thiols.[2] The reaction proceeds via nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide, forming a stable thioether bond.[1] This reaction is highly efficient and chemoselective for cysteine over other amino acid residues within a pH range of 6.5–7.5.[1][5]

Caption: The Michael addition of a thiol to an N-aryl maleimide.

Electronic Effects of Nitro and Methyl Groups

The rate and stability of the Michael addition are dictated by the electrophilicity of the maleimide's double bond.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent delocalizes the nitrogen lone pair electrons into the phenyl ring. This resonance effect reduces electron density on the maleimide carbonyls, making the vinyl carbons significantly more electrophilic and thus more reactive towards nucleophiles like thiols.[3] This enhanced reactivity is highly desirable for rapid bioconjugation.[5]

-

Methyl Group (-CH₃): As an electron-donating group (via hyperconjugation and induction), the methyl substituent has the opposite effect. It increases electron density within the maleimide ring system, slightly decreasing the electrophilicity of the double bond and thus slowing the rate of Michael addition compared to unsubstituted or nitro-substituted analogs.

Stability and Hydrolysis

A critical consideration in drug development, particularly for ADCs, is the stability of the resulting thioether linkage. The initial thiosuccinimide adduct can undergo a retro-Michael reaction, leading to cleavage of the drug from its target protein.[3][15]

Interestingly, N-aryl maleimides offer a solution. The resulting thiosuccinimide conjugate undergoes hydrolysis (ring-opening) to form a stable maleamic acid derivative.[3] This hydrolysis is significantly faster for N-aryl conjugates than for N-alkyl conjugates.[1][5] This rapid ring-opening effectively "locks" the conjugate, preventing the undesirable retro-Michael reaction and enhancing the in-vivo stability of ADCs.[3][15] Electron-withdrawing groups, such as the nitro group, further accelerate this stabilizing hydrolysis step.[3]

Caption: Influence of substituents on N-aryl maleimide reactivity.

PART 3: Biological Activity and Drug Development Applications

The tunable reactivity and structural rigidity of N-aryl maleimides make them valuable pharmacophores and platforms for drug delivery.

Covalent Kinase Inhibitors

Many maleimide derivatives, particularly bisindolylmaleimides, are potent inhibitors of protein kinases, which are critical targets in oncology and neurodegenerative disease research.[16] The maleimide ring often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.[17] For example, derivatives of 3-(7-azaindolyl)-4-arylmaleimide have been developed as highly potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in Alzheimer's disease and diabetes.[17][18] While specific studies on simple nitro- or methyl-phenyl maleimides as GSK-3 inhibitors are less common, the core maleimide scaffold is essential for this activity.[16]

Antibody-Drug Conjugates (ADCs)

This is a primary application area where the properties of substituted N-aryl maleimides are paramount. ADCs are designed to deliver a potent cytotoxic drug selectively to cancer cells. The linker, which connects the antibody to the drug, often incorporates a maleimide for conjugation to cysteine residues on the antibody.[4] As discussed, N-aryl maleimides are advantageous because they form more stable conjugates than their N-alkyl counterparts due to accelerated thiosuccinimide hydrolysis, preventing premature drug release in the bloodstream.[3][15] The use of an electron-deficient aryl ring (e.g., nitrophenyl) can further enhance this stability, making these derivatives superior choices for ADC linker design.[3][19]

Antimicrobial and Cytotoxic Activity

The inherent reactivity of the maleimide core can also be harnessed for direct therapeutic effects. N-substituted maleimides have demonstrated antifungal, antibacterial, and cytostatic (cell growth-inhibiting) activities.[20] The mechanism often involves the covalent modification of essential sulfhydryl groups in microbial or cancer cell proteins, leading to enzyme inhibition and disruption of cellular processes.[20][21] Maleimide derivatives can induce cytotoxicity in leukemia cells by generating reactive oxygen species (ROS) and triggering oxidative stress, leading to necrosis.[21] The nitro group itself is a well-known pharmacophore in antimicrobial agents, as it can participate in redox reactions within cells, causing toxicity to microorganisms.[22] Therefore, N-(nitrophenyl)maleimides combine two functionalities known to impart antimicrobial and cytotoxic effects.

Conclusion and Future Outlook

N-aryl maleimide derivatives functionalized with nitro and methyl groups are not merely academic curiosities; they are powerful tools that exemplify the principles of rational drug design. The electron-withdrawing nitro group enhances reactivity for rapid conjugation and promotes the formation of highly stable bioconjugates, making it ideal for advanced applications like ADCs. Conversely, the electron-donating methyl group provides a different kinetic and stability profile, which may be advantageous for other applications, such as developing covalent inhibitors where a slower reaction rate is desired.

Future research will likely focus on synthesizing derivatives with more complex substitution patterns to fine-tune these properties further. The development of novel, milder synthetic methods will also broaden the accessibility and applicability of these compounds.[23][24] As our understanding of the intricate interplay between chemical structure and biological function deepens, these tailored maleimide scaffolds will continue to play a pivotal role in the creation of next-generation therapeutics and chemical biology probes.

References

- Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology.

- Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. IJRASET.

-

Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides. The Journal of Organic Chemistry. [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

-

N-(3-Nitrophenyl)maleimide. IUCr Journals. [Link]

-

Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. [Link]

-

Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. PMC. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]

-

Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. PMC. [Link]

-

3-(7-Azaindolyl)-4-arylmaleimides as potent, selective inhibitors of glycogen synthase kinase-3. PubMed. [Link]

-

Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]

-

New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC. [Link]

-

Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ACS Publications. [Link]

-

Insights into the Interactions between Maleimide Derivates and GSK3b Combining Molecular Docking and QSAR. PLOS ONE. [Link]

-

Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. MDPI. [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. OPUS at UTS. [Link]

-

Sustainable and Selective Synthesis of Drug-like N-Aryl Phthalimides/Maleimides. Indian Institute of Science. [Link]

-

Synthesis on N-Alkylated Maleimides. ResearchGate. [Link]

-

The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide. SciSpace. [Link]

-

N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PMC. [Link]

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]

-

Chemical reactivity and antimicrobial activity of N-substituted maleimides. PubMed. [Link]

-

Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells. PubMed. [Link]

-

Synthesis of maleimides. Organic Chemistry Portal. [Link]

-

Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal. [Link]

- Synthesis of N- alkyl substituted maleimide.

-

Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

- Preparation of maleimide and n-sub-stituted derivatives.

-

A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. Academia.edu. [Link]

-

Structure Activity Relationship Of Drugs. LinkedIn. [Link]

Sources

- 1. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. kinampark.com [kinampark.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 9. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. ijert.org [ijert.org]

- 14. scispace.com [scispace.com]

- 15. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. 3-(7-Azaindolyl)-4-arylmaleimides as potent, selective inhibitors of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Indian Institute of Science [iisc.ac.in]

- 24. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of N-(4-methyl-3-nitrophenyl)maleimide from maleic anhydride

Abstract & Applications

This application note details the synthesis of N-(4-methyl-3-nitrophenyl)maleimide (also known as 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione). N-arylmaleimides are critical intermediates in the development of high-performance polymers, cross-linking agents, and bioconjugation linkers. The presence of the nitro group provides a handle for further functionalization (e.g., reduction to an amine), while the maleimide moiety serves as a potent Michael acceptor for thiols or a dienophile in Diels-Alder reactions.

This guide presents a robust two-step synthesis protocol designed to maximize yield and purity, addressing the specific challenges posed by the electron-withdrawing nitro group on the aniline precursor.

Reaction Mechanism & Strategy

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of maleic anhydride, opening the ring to form the maleamic acid intermediate . This is followed by a cyclodehydration step to close the ring and form the maleimide.[1]

Key Synthetic Challenge: The starting material, 4-methyl-3-nitroaniline , contains a nitro group meta to the amine (and ortho to the methyl). While less deactivating than ortho/para substitution, the nitro group still reduces the nucleophilicity of the amine, potentially slowing the initial ring-opening step. Therefore, polar aprotic solvents (DMF) are recommended over standard ether solvents to ensure complete conversion.

Reaction Pathway Diagram

Caption: Two-step synthetic pathway involving ring-opening amidation followed by chemical imidization.[2][3][4][5][6]

Materials & Equipment

Reagents

| Reagent | CAS Number | Role | Grade |

| 4-Methyl-3-nitroaniline | 119-32-4 | Substrate | >98% |

| Maleic Anhydride | 108-31-6 | Reagent | >99% (Pulverized) |

| Dimethylformamide (DMF) | 68-12-2 | Solvent (Step 1) | Anhydrous |

| Acetic Anhydride (Ac₂O) | 108-24-7 | Dehydrating Agent | Reagent Grade |

| Sodium Acetate (NaOAc) | 127-09-3 | Catalyst | Anhydrous, Fused |

| Methanol / Ethanol | - | Purification | Reagent Grade |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.

-

Reflux condenser and drying tube (CaCl₂).

-

Temperature probe/thermometer.

-

Addition funnel (optional).

-

Rotary evaporator.[7]

-

Vacuum filtration setup.

Experimental Protocol

Step 1: Synthesis of Maleamic Acid Intermediate

Rationale: The use of DMF ensures that both the polar nitroaniline and the zwitterionic intermediate remain in solution, preventing premature precipitation of unreacted materials.

-

Preparation: In a 250 mL three-neck flask, dissolve 4-methyl-3-nitroaniline (15.2 g, 100 mmol) in DMF (50 mL) . Stir at room temperature until fully dissolved.

-

Addition: Dissolve maleic anhydride (10.8 g, 110 mmol, 1.1 eq) in DMF (30 mL) . Add this solution dropwise to the aniline solution over 30 minutes.

-

Note: The reaction is slightly exothermic. Maintain temperature below 40°C.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours .

-

Monitoring: TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the aniline spot.

-

-

Isolation: Pour the reaction mixture into ice-cold water (400 mL) with vigorous stirring. The maleamic acid will precipitate as a yellow/orange solid.

-

Filtration: Filter the solid, wash with cold water (3 x 50 mL) to remove residual DMF and maleic acid, and dry in a vacuum oven at 50°C overnight.

-

Expected Yield (Step 1): 85–95%.

-

Step 2: Cyclodehydration to Maleimide

Rationale: Chemical imidization using acetic anhydride and sodium acetate is preferred over thermal dehydration for nitro-substituted aryls to avoid degradation.

-

Setup: Place the dried maleamic acid intermediate (from Step 1) into a 250 mL round-bottom flask.

-

Reagents: Add Acetic Anhydride (60 mL) and Anhydrous Sodium Acetate (4.0 g) .

-

Reaction: Heat the mixture to 70–80°C with stirring.

-

Observation: The suspension should dissolve to form a clear (dark) solution as cyclization proceeds.

-

Duration: Maintain heating for 2–3 hours . Do not exceed 90°C to prevent polymerization.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-water (300 mL) with stirring. Stir for 1 hour to hydrolyze excess acetic anhydride.

-

Isolation: Filter the resulting precipitate. Wash thoroughly with water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude product from Ethanol or a Methanol/Water mixture.

-

Drying: Dry under vacuum at 60°C.

-

Characterization & Data Analysis

The following data parameters act as quality control checkpoints.

| Parameter | Expected Value/Observation | Notes |

| Appearance | Yellow to light brown crystalline solid | Color deepens with impurities. |

| Melting Point | ~145–160°C (Predicted range*) | Compare with N-(4-nitrophenyl)maleimide (169°C) and N-(4-methylphenyl)maleimide (150°C). |

| Yield | 60–75% (Overall) | Lower yields often due to hydrolysis during quenching. |

| Solubility | Soluble in Acetone, DMSO, DMF, CHCl₃. | Insoluble in water. |

Spectroscopic Validation (¹H NMR in DMSO-d₆)

-

Maleimide Alkene Protons: Singlet at δ 7.1–7.2 ppm (2H). This is the diagnostic peak for ring closure.

-

Aromatic Protons: Three distinct signals corresponding to the 1,3,4-substitution pattern.

-

Doublet (or d-d) ~δ 7.5–8.0 ppm range.

-

-

Methyl Group: Singlet at δ 2.4–2.5 ppm (3H).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reaction due to deactivation. | Extend reaction time to 12h or gently heat to 40°C. Ensure DMF is anhydrous. |

| "Oiling Out" in Step 2 | Product melting point depression by impurities. | Decant the water, dissolve the oil in DCM, wash with water, dry (MgSO₄), and evaporate. Recrystallize from EtOH. |

| Incomplete Cyclization | Old/Hydrated Acetic Anhydride. | Use fresh Acetic Anhydride. Ensure Sodium Acetate is fused (anhydrous). |

| Polymerization | Temperature too high (>90°C). | Add a radical inhibitor (e.g., BHT, 10 mg) during Step 2. Keep Temp <80°C. |

Safety & Handling

-

Maleic Anhydride: Potent respiratory sensitizer and skin irritant.[8] Handle in a fume hood.

-

Nitroanilines: Toxic by inhalation and skin absorption. Wear nitrile gloves and long sleeves.

-

Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

References

-

General Synthesis of N-Arylmaleimides

-

Searle, N. E. "N-Phenylmaleimide." Organic Syntheses, Coll.[7] Vol. 4, p.755 (1963).

-

-

Synthesis of Nitro-Substituted Maleimides

-

Meena, S. K., et al. "Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer." International Journal of Science and Research Methodology, Vol. 23, Issue 3, 2023.

-

-

Substrate Data (4-Methyl-3-nitroaniline)

-

PubChem Compound Summary for CID 8408, 4-Methyl-3-nitroaniline.

-

- Reaction of Anilines with Maleic Anhydride: Ghavami, M., et al. "A facile and efficient method for the synthesis of N-aryl maleimides." Synlett, 2004.

Sources

- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. rsc.org [rsc.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. CN1314906A - Salts of paroxetine - Google Patents [patents.google.com]

- 7. US4146543A - Reaction of maleic anhydride with active methylene or methine containing compounds - Google Patents [patents.google.com]

- 8. osha.gov [osha.gov]

Application Note: Synthesis of N-(4-methyl-3-nitrophenyl)maleimide

Abstract & Introduction

This application note details the optimized protocol for the synthesis of

Maleimides are critical "Michael acceptors" in medicinal chemistry, widely used for cysteine-selective bioconjugation and as monomers in high-performance polyimide materials.[1] The presence of the nitro group (

Chemical Mechanism & Reaction Pathway

The synthesis proceeds through a nucleophilic acyl substitution followed by an elimination (dehydration) step.[1]

-

Step 1 (Acylation): The lone pair on the aniline nitrogen attacks the carbonyl carbon of maleic anhydride.[1] The ring opens to form

-(4-methyl-3-nitrophenyl)maleamic acid .[1]-

Critical Insight: The 3-nitro group (meta to the amine) and 4-methyl group (para to the amine) create a "push-pull" electronic environment. While the methyl group donates electron density, the nitro group's withdrawal dominates, necessitating a polar solvent (like DMF or Glacial Acetic Acid) to stabilize the transition state.[1]

-

-

Step 2 (Cyclodehydration): The maleamic acid is cyclized to the maleimide using acetic anhydride (

) and sodium acetate (

Reaction Pathway Diagram

Figure 1: Two-stage synthesis pathway from aniline precursor to maleimide target.[1]

Experimental Protocols

Materials Required

| Reagent | Role | Purity/Grade |

| 4-methyl-3-nitroaniline | Nucleophile | >98% (Recrystallize if dark) |

| Maleic Anhydride | Electrophile | >99% (Briquettes/Flakes) |

| DMF (Dimethylformamide) | Solvent (Step 1) | Anhydrous |

| Acetic Anhydride ( | Dehydrating Agent | Reagent Grade |

| Sodium Acetate ( | Catalyst (Base) | Anhydrous, Fused |

| Methanol/Ethanol | Purification | HPLC Grade |

Protocol A: Synthesis of the Maleamic Acid Intermediate

Rationale: Isolating the acid allows for the removal of unreacted aniline, which is difficult to separate from the final maleimide.[1]

-

Dissolution: In a 250 mL round-bottom flask, dissolve 9.8 g (0.1 mol) of Maleic Anhydride in 30 mL of DMF . Stir until completely clear.

-

Addition: Slowly add 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline to the solution. The reaction is exothermic; add in portions to maintain temperature

. -

Reaction: Stir the mixture at 25°C (Room Temp) for 3 hours .

-

Checkpoint: The solution will darken, and a yellow precipitate (the maleamic acid) may begin to form.[1]

-

-

Precipitation: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

-

Isolation: Filter the resulting yellow solid using a Buchner funnel. Wash the cake with cold water (

) to remove residual DMF. -

Drying: Dry the solid in a vacuum oven at 50°C.

Protocol B: Cyclization to N-(4-methyl-3-nitrophenyl)maleimide

Rationale: Chemical dehydration is milder than thermal reflux and prevents the polymerization of the sensitive maleimide double bond.[1]

-

Setup: Place the dried Maleamic Acid (from Protocol A) into a 250 mL flask.

-

Reagents: Add 25 mL of Acetic Anhydride and 2.0 g of Anhydrous Sodium Acetate .

-

Heating: Heat the mixture on a water bath/oil bath at 65–80°C for 2 hours with stirring.

-

Note: Do not exceed 90°C to prevent polymerization.[1] The suspension should become a clear solution as the reaction proceeds.

-

-

Quenching: Cool the solution to room temperature and pour into 150 mL of ice water . Stir for 30 minutes to hydrolyze excess acetic anhydride.

-

Isolation: Filter the precipitated yellow/orange solid. Wash with water until the filtrate is neutral (pH 7).[1]

-

Purification: Recrystallize the crude product from Ethanol or a Cyclohexane/Ethyl Acetate mixture.[1]

Characterization & Validation

To ensure the integrity of the final product, the following analytical benchmarks must be met.

| Technique | Expected Result | Interpretation |

| FT-IR | Peak at ~1710 cm⁻¹ (C=O, symmetric) | Confirms imide ring closure.[1] |

| FT-IR | Peak at ~690–830 cm⁻¹ | Characteristic of maleimide alkene (C=C).[1] |

| Singlet at | Protons on the maleimide double bond.[1] | |

| Melting Point | 120–125°C (Typical for nitro-maleimides) | Sharp range indicates high purity.[1] |

| TLC | Single spot, | Mobile Phase: 30% EtOAc in Hexane.[1] |

Troubleshooting & Optimization Workflow

The nitro group can cause stalling during the cyclization.[1] Use this decision logic to optimize results.

Figure 2: Troubleshooting logic for yield optimization.

Safety & Handling

-

Maleic Anhydride: Potent respiratory sensitizer.[1] Weigh in a fume hood. Avoid inhalation of dust.[1]

-

4-methyl-3-nitroaniline: Toxic by ingestion and skin contact.[1] Potential methemoglobinemia hazard.[1] Wear double nitrile gloves.[1]

-

Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water.[1]

References

-

Organic Syntheses, Coll.[1] Vol. 5, p. 944 (1973). N-Phenylmaleimide.[1] (Standard protocol for chemical cyclization using Acetic Anhydride/Sodium Acetate). Link

-

International Journal of Research in Applied Science & Engineering Technology (IJRASET), 2023. Synthesis and Characterization of 4-Nitrophenyl Maleimide. (Specific conditions for nitro-substituted maleimides using DMF). Link

-

Malaysian Journal of Analytical Sciences, Vol 12, No 1. Synthesis and Antimicrobial Activities of N-Substituted Maleimides. (Validation of acetic acid reflux methods for substituted anilines). Link

Sources

polymerization of N-(4-methyl-3-nitrophenyl)maleimide monomers

Application Note: Synthesis and Polymerization of N-(4-methyl-3-nitrophenyl)maleimide (MNPMI)

Executive Summary

This application note details the synthesis, purification, and polymerization of N-(4-methyl-3-nitrophenyl)maleimide (MNPMI) . This monomer belongs to the class of N-substituted maleimides, which are critical in drug development and materials science for creating high-thermal-stability polymers (

The presence of the nitro group (

Monomer Synthesis Protocol

The synthesis of MNPMI is a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[1]

Reaction Scheme:

-

Acylation: Maleic Anhydride + 4-methyl-3-nitroaniline

N-(4-methyl-3-nitrophenyl)maleamic acid. -

Cyclodehydration: Maleamic acid

MNPMI (via chemical imidization).

Reagents & Equipment

-

Reactants: Maleic Anhydride (Recrystallized), 4-methyl-3-nitroaniline (99% purity).

-

Solvents: Acetone (Dry), DMF (Anhydrous), Methanol.

-

Catalysts/Dehydrating Agents: Acetic Anhydride (

), Anhydrous Sodium Acetate (NaOAc). -

Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer, Reflux Condenser, Nitrogen Inlet.

Step-by-Step Methodology

Step 1: Synthesis of Maleamic Acid Intermediate

-

Dissolve 9.81 g (0.1 mol) of Maleic Anhydride in 50 mL of dry acetone in a 250 mL RBF.

-

Separately, dissolve 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline in 50 mL of dry acetone.

-

Dropwise Addition: Add the amine solution to the maleic anhydride solution over 30 minutes at 0–5°C (ice bath) under constant stirring.

-

Expert Insight: The reaction is exothermic. Maintaining low temperature prevents isomerization to the trans-isomer (fumaric acid derivative), which cannot cyclize.

-

-

Precipitation: A yellow precipitate (Maleamic Acid) will form.[1][2][3][4] Stir for an additional 2 hours at room temperature.

-

Isolation: Filter the solid, wash with cold acetone, and dry under vacuum at 50°C.

Step 2: Cyclodehydration to MNPMI

-

Suspend the dried Maleamic Acid in 100 mL of Acetic Anhydride.

-

Add 4.0 g of Anhydrous Sodium Acetate.

-

Reflux: Heat the mixture to 80–90°C for 2–3 hours under

atmosphere. The solution should become clear/darker. -

Quenching: Cool the mixture to room temperature and pour slowly into 500 mL of ice-cold water with vigorous stirring. The MNPMI monomer will precipitate.[1]

-

Purification: Filter the crude product. Recrystallize twice from Ethanol/Water (4:1) mixture to remove unreacted amine and oligomers.

-

Validation: Check Melting Point (Expected: ~140–150°C range, specific to isomer purity).

Figure 1: Synthesis workflow for N-(4-methyl-3-nitrophenyl)maleimide.

Polymerization Protocol

MNPMI is an electron-deficient monomer. While it can homopolymerize, it is prone to steric hindrance. High-molecular-weight polymers are best achieved using Free Radical Polymerization in polar aprotic solvents.

Reagents

-

Monomer: MNPMI (Synthesized above).

-

Initiator: AIBN (Azobisisobutyronitrile) – Recrystallize from methanol before use.[5][6]

-

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1][3][5][6]

Experimental Procedure (Homopolymerization)

-

Preparation: In a clean, dry polymerization tube (or ampoule), dissolve 1.0 g of MNPMI in 4.0 mL of THF (

). -

Initiation: Add 1 wt% AIBN relative to the monomer.

-

Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen. Oxygen acts as a radical scavenger and will severely inhibit the polymerization of nitro-substituted monomers.

-

Alternative: Purge with high-purity Nitrogen for 20 minutes if a vacuum line is unavailable.

-

-

Polymerization: Seal the tube and place it in a thermostated oil bath at 65°C for 24 hours .

-

Termination: Cool the tube in liquid nitrogen or ice water to stop the reaction.

-

Isolation: Pour the viscous polymer solution dropwise into 100 mL of Methanol under stirring. The polymer (Poly-MNPMI) will precipitate as a powder.

-

Purification: Dissolve the polymer in a minimum amount of THF and re-precipitate in methanol (Repeat 2x).

-

Drying: Dry in a vacuum oven at 60°C for 24 hours.

Copolymerization Strategy (Recommended)

For drug delivery applications requiring tunable solubility, copolymerize MNPMI with Styrene or Methyl Methacrylate (MMA) .

-

Ratio: 1:1 Molar Feed.

-

Mechanism: Alternating Copolymerization (Charge Transfer Complex). Maleimide (acceptor) + Styrene (donor) forms a highly regular alternating structure.

Figure 2: Critical path for radical polymerization of nitro-substituted maleimides.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

Quantitative Data Summary

| Parameter | Method | Acceptance Criteria | Notes |

| Monomer Purity | Vinyl protons at | ||

| Polymer Conversion | Gravimetric | Yields are typically lower due to nitro-group inhibition. | |

| Thermal Stability | TGA (Nitrogen) | High thermal resistance due to imide ring. | |

| Glass Transition | DSC | Rigid backbone increases | |

| Molecular Weight | GPC (THF) | PDI is often broad ( |

Spectroscopic Validation ( -NMR)

-

Monomer: Look for the characteristic maleimide double bond singlet at

7.0–7.3 ppm . -

Polymer: The sharp vinyl singlet must disappear . Broad signals will appear at

3.0–4.0 ppm corresponding to the succinimide backbone protons formed during polymerization.

Troubleshooting & Expert Insights

-

Low Yield (<20%):

-

Cause: The nitro group on the aromatic ring can act as a radical retarder.

-

Solution: Increase initiator concentration to 2 wt% or switch to a higher temperature initiator like Benzoyl Peroxide (BPO) at 80°C (using Dioxane as solvent).

-

-

Incomplete Cyclization (Monomer Synthesis):

-

Solubility Issues:

-

Poly-MNPMI is soluble in DMF, DMSO, and THF but insoluble in water and alcohols. For biological applications, copolymerization with hydrophilic monomers (e.g., PEG-methacrylate) is required.

-

References

-

Meena, S. K., & Singh, S. (2023).[1][2][6] Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3).

-

Hiran, B. L., et al. (2011).[5] Synthesis and free radical homopolymerization of 2-chloro-4-nitro (phenyl) maleimide and thermal study. Journal of Chemical and Pharmaceutical Research, 3(2), 840-847.[5]

- Bhajantri, S. R., et al. (2009). Synthesis and characterization of poly(N-(4-methyl-3-nitrophenyl)maleimide). Journal of Applied Polymer Science. (Methodology adapted from standard N-aryl maleimide protocols).

-

Moreno-Fuquen, R., et al. (2012). p-Nitrophenylmaleimide: Crystal structure and polymerization potential. Acta Crystallographica Section E.

Sources

- 1. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. ijert.org [ijert.org]

- 4. jocpr.com [jocpr.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]

- 7. ripublication.com [ripublication.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-3-Nitroaniline

Welcome to the technical support center for challenges related to the purification of 4-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted 4-methyl-3-nitroaniline from your product mixtures.

Introduction

4-Methyl-3-nitroaniline is a key intermediate in the synthesis of a variety of organic compounds, most notably as a diazo component in the production of azo dyes and pigments.[1][2] Its distinctive orange-red or yellow crystalline solid form is a familiar sight in many synthetic laboratories.[3][4] However, its presence as an unreacted starting material in a final product can compromise purity, affect downstream reactions, and impact the final product's performance and safety.

This guide provides a structured approach to troubleshooting and resolving the common issue of residual 4-methyl-3-nitroaniline. We will explore purification strategies based on its physicochemical properties and provide detailed, step-by-step protocols for the most effective techniques.

Troubleshooting & FAQs: Removing Unreacted 4-Methyl-3-Nitroaniline

This section addresses common questions and issues encountered when trying to remove unreacted 4-methyl-3-nitroaniline.

Q1: I've completed my reaction, and TLC analysis shows a spot corresponding to 4-methyl-3-nitroaniline. What's the first step I should take?

A1: The first step is to assess the properties of your desired product and compare them to those of 4-methyl-3-nitroaniline. Key differential properties to consider are polarity, solubility, and acidic/basic nature. This initial assessment will guide you to the most appropriate purification strategy. Our "Purification Strategy Decision Tree" below can help you navigate this process.

Q2: My product is non-polar, and 4-methyl-3-nitroaniline is significantly more polar. What's the best approach?

A2: For a significant polarity difference, column chromatography is an excellent choice. 4-Methyl-3-nitroaniline, with its amino and nitro groups, is a relatively polar compound and will adhere more strongly to a polar stationary phase (like silica gel) than a non-polar product. This will allow for effective separation.

Q3: My product and the unreacted starting material have similar polarities. What are my options?

A3: This is a more challenging scenario. Here are a few approaches:

-

Recrystallization: If you can find a solvent system in which your product and the impurity have significantly different solubilities at different temperatures, recrystallization can be effective. You may need to screen several solvents.

-

Acid-Base Extraction: Since 4-methyl-3-nitroaniline has a basic amino group, it can be protonated with an acid to form a water-soluble salt. If your product is not acidic and is soluble in an organic solvent, you can use this technique to selectively move the impurity into an aqueous layer.

-

Derivatization: In more complex cases, you could selectively react the unreacted aniline with a reagent to dramatically change its polarity, making it easily separable by chromatography or extraction. This is a more advanced technique and should be considered carefully to avoid reacting with your desired product.

Q4: Can I use a simple solvent wash to remove the 4-methyl-3-nitroaniline?

A4: A simple solvent wash is generally only effective if there is a very large difference in solubility between your product and the impurity in a particular solvent. Given that 4-methyl-3-nitroaniline is soluble in many organic solvents, this method is often not selective enough and can lead to significant product loss.[1][3]

Q5: I'm concerned about the stability of my product under acidic or basic conditions. Is acid-base extraction still an option?

A5: If your product is sensitive to acid or base, you should avoid acid-base extraction. In this case, column chromatography or recrystallization would be the preferred methods. Always consider the stability of your desired compound when choosing a purification strategy.

Purification Strategy Decision Tree

This flowchart provides a visual guide to selecting the most appropriate purification method based on the properties of your product and the 4-methyl-3-nitroaniline impurity.

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Here are detailed protocols for the most common and effective purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. 4-Methyl-3-nitroaniline can be effectively recrystallized from alcohol.[5]

Principle: The crude product containing the unreacted 4-methyl-3-nitroaniline is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the desired product decreases, leading to the formation of pure crystals, while the more soluble impurities (or those present in smaller amounts) remain in the mother liquor.

Step-by-Step Protocol:

-

Solvent Selection: Begin by screening for a suitable solvent. A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Based on literature, ethanol or methanol are good starting points.[5]

-